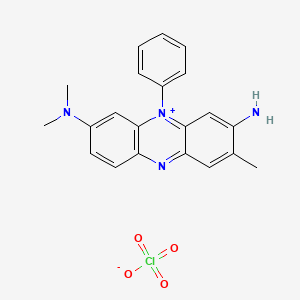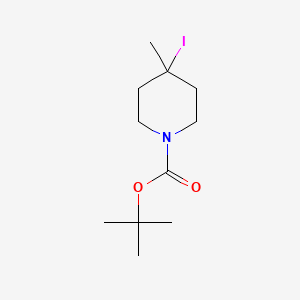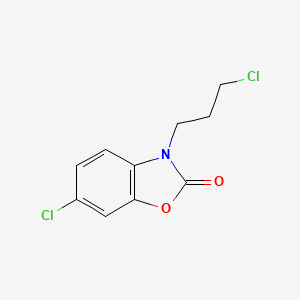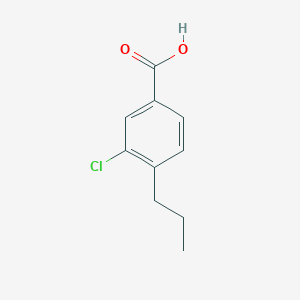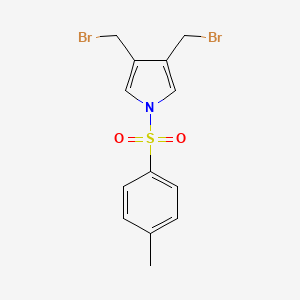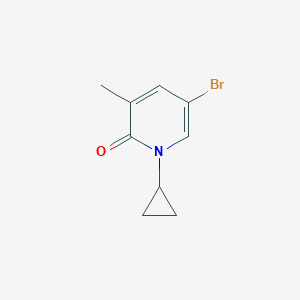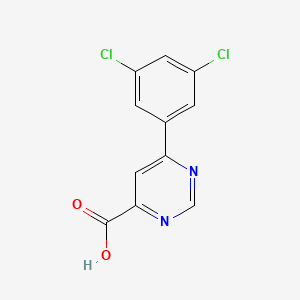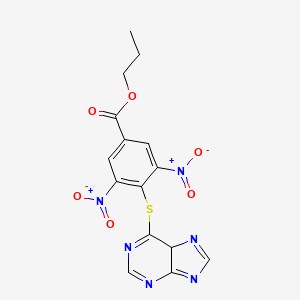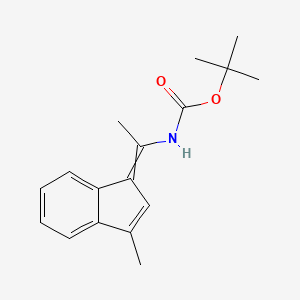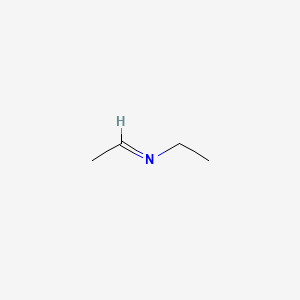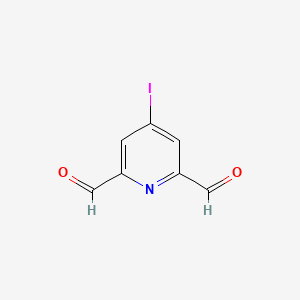![molecular formula C11H14F3NO B13972562 (R)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972562.png)
(R)-1-[3-(trifluoromethoxy)phenyl]butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-[3-(trifluoromethoxy)phenyl]butylamine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[3-(trifluoromethoxy)phenyl]butylamine typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-1-phenylbutylamine with trifluoromethoxybenzene under specific conditions to introduce the trifluoromethoxy group.
Industrial Production Methods
Industrial production of ®-1-[3-(trifluoromethoxy)phenyl]butylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-[3-(trifluoromethoxy)phenyl]butylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-1-[3-(trifluoromethoxy)phenyl]butylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-[3-(trifluoromethoxy)phenyl]butylamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-phenylbutylamine: Lacks the trifluoromethoxy group, resulting in different chemical properties.
®-1-[3-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethoxy group in ®-1-[3-(trifluoromethoxy)phenyl]butylamine imparts unique electronic and steric properties, making it distinct from its analogs. This group can enhance the compound’s stability, lipophilicity, and binding affinity, contributing to its potential in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
(1R)-1-[3-(trifluoromethoxy)phenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3NO/c1-2-4-10(15)8-5-3-6-9(7-8)16-11(12,13)14/h3,5-7,10H,2,4,15H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
FTHLHQNYFGXHBU-SNVBAGLBSA-N |
Isomerische SMILES |
CCC[C@H](C1=CC(=CC=C1)OC(F)(F)F)N |
Kanonische SMILES |
CCCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


